Tilisolol is derived from phthalic anhydride through a multi-step synthetic process, which involves various chemical reactions designed to produce the desired beta-blocking agent. Its hydrochloride form is particularly noted for its therapeutic applications.
Tilisolol falls under the category of beta-blockers, which are medications that inhibit the effects of epinephrine and norepinephrine on beta-adrenergic receptors, leading to decreased heart rate and blood pressure.
The synthesis of Tilisolol involves several intricate steps:
The molecular structure of Tilisolol can be characterized by its complex arrangement of atoms, which includes a core isoquinoline structure modified with various functional groups. The precise molecular formula is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The molecular weight of Tilisolol is approximately 288.34 g/mol, which plays a crucial role in its pharmacokinetic properties such as absorption and distribution within biological systems.
Tilisolol participates in several chemical reactions:
Common reagents used in these reactions include sodium methoxide, epichlorhydrin, and tert-butylamine, which facilitate modifications to the compound's structure.
Tilisolol exerts its pharmacological effects through a dual mechanism:
Tilisolol is typically presented as a white to off-white crystalline powder with a melting point that varies depending on purity and formulation.
The compound demonstrates solubility in polar solvents such as methanol and ethanol but has limited solubility in non-polar solvents. Its stability under standard laboratory conditions allows for various applications in research and industry.
The log P value (partition coefficient) indicates its hydrophobicity/hydrophilicity balance, which is crucial for understanding its bioavailability and interaction with biological membranes.
Tilisolol has diverse applications across several fields:
Tilisolol hydrochloride is chemically designated as (±)-4-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-2-methyl-1(2H)-isoquinolinone monohydrochloride [3] [9]. Its molecular formula is C₁₇H₂₄N₂O₃·HCl, corresponding to a molecular weight of 340.85 g/mol for the hydrochloride salt (304.39 g/mol for the free base) [3] [9]. The compound features an aryloxypropanolamine backbone characteristic of many beta-blockers, comprising an isoquinolinone aromatic system linked via an oxypropanolamine chain to a tert-butylamino group [7] [9]. The presence of a chiral center at the propanolamine carbon confers racemic properties, with both (R)- and (S)-enantiomers exhibiting biological activity, though the (S)-enantiomer demonstrates superior β-blocking potency [3] [9]. Crystallization from ethyl acetate/ethanol yields white crystals with a melting point of 203–205°C [9].
Table 1: Molecular Descriptors of Tilisolol Hydrochloride
Property | Descriptor |
---|---|
IUPAC Name | 4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one hydrochloride |
CAS Registry Number | 62774-96-3 (HCl); 85136-71-6 (free base) |
Molecular Formula | C₁₇H₂₄N₂O₃·HCl |
Molecular Weight | 340.85 g/mol |
Chirality | Racemic mixture |
Key Functional Groups | Isoquinolinone, β-hydroxyamine, tert-butyl |
XLogP3 | Estimated 2.5 (moderate lipophilicity) |
The synthesis of tilisolol employs phthalic anhydride as a cost-effective starting material through an optimized eight-step sequence [7]. Key stages include:
Industrial-scale optimization employs continuous flow reactors for the epoxide ring-opening step, reducing reaction times by 40% and improving yield [3]. Critical purification involves recrystallization of the 4-hydroxy-2-methylisoquinolin-1(2H)-one intermediate from ethyl acetate/ethanol mixtures [3]. Enantiomeric resolution utilizes chiral chromatography with cellulose-based stationary phases to isolate the pharmacologically preferred (S)-enantiomer with >98% enantiomeric excess [3].
Tilisolol functions as a nonselective beta-adrenoceptor antagonist with affinity for both β₁ and β₂ subtypes [1] . Electrophysiological studies using guinea pig ventricular myocytes demonstrate its concentration-dependent inhibition of isoproterenol-stimulated currents without affecting baseline L-type calcium currents (ICa), inwardly rectifying potassium currents (IK1), or delayed rectifying potassium currents (IK) at therapeutic concentrations (0.01–0.15 μM) . Notably, tilisolol exhibits differential blocking efficacy against catecholamine-induced currents: it inhibits approximately 100% of isoproterenol-stimulated IK while suppressing only 30% of ICa enhancement . This selective inhibition of potassium currents over calcium fluxes suggests a unique antiarrhythmic potential by stabilizing electrical activity without excessively compromising contractile function . Radioligand binding studies confirm its competitive displacement of [³H]-dihydroalprenolol from β-adrenergic receptors in cardiac membranes [9].
Table 2: Beta-Blocker Receptor Selectivity and Electrophysiological Actions
Pharmacological Property | Tilisolol | Propranolol | Atenolol |
---|---|---|---|
β₁-Adrenoceptor Selectivity | Non-selective | Non-selective | β₁-Selective |
β₂-Adrenoceptor Blockade | Yes | Yes | Minimal |
ISA Activity | Mild (β₂ partial agonism) | None | None |
Membrane Stabilizing Activity | None | Present | None |
Inhibition of Catecholamine-IK | ~100% at 1 μM | Not reported | Not reported |
Inhibition of Catecholamine-ICa | ~30% at 1 μM | Not reported | Not reported |
Beyond classical beta-blockade, tilisolol exerts direct vasodilatory effects via ATP-sensitive potassium (KATP) channel activation [1] [5]. In canine coronary models, tilisolol decreases coronary vascular resistance by 27% without altering arterial diameter, contrasting with propranolol which increases resistance by 15% [1] [5]. This vasodilation is abolished by glybenclamide, a specific KATP channel blocker, confirming the mechanistic involvement of these channels [1] [5]. Isolated rat aorta studies corroborate glybenclamide-sensitive relaxation of potassium-precontracted vessels [1].
Hemodynamic profiling in hypertensive patients using radionuclide angiocardiography reveals tilisolol's dual activity: it reduces cardiac index (3.28 ± 0.15 to 2.85 ± 0.09 L/min/m², p<0.01) while maintaining unchanged total peripheral resistance index (TPRI: 3,161 ± 194 to 3,167 ± 89 dyn·sec·cm⁻⁵·m²) [8]. This contrasts with pure beta-blockers like propranolol that increase TPRI and pure vasodilators like doxazosin that decrease it [8]. The dual effect arises from counteracting mechanisms: beta-blockade-induced vasoconstriction is balanced by KATP-mediated vasodilation [1] [8]. Additional mechanisms include free radical scavenging in diabetic models and potential endothelial NO modulation [1] [6], positioning tilisolol uniquely among vasodilating beta-blockers.
Table 3: Hemodynamic Profiles of Beta-Blockers in Hypertension
Parameter | Tilisolol | Propranolol | Arotinolol | Doxazosin |
---|---|---|---|---|
Heart Rate Change | ↓↓ | ↓↓ | ↓↓ | ↔/↑ |
Cardiac Index | ↓↓ | ↓↓ | ↓ | ↔ |
TPRI | ↔ | ↑↑ | ↔/↑ | ↓↓ |
Coronary Vascular Resistance | ↓↓ | ↑↑ | ↑ | Not reported |
Dominant Vasoactive Mechanism | KATP opening | None | α-blockade | α₁-blockade |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7